5-(1H-indol-3-yl)-5-methylimidazolidine-2,4-dione
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Overview
Description
5-(1H-indol-3-yl)-5-methylimidazolidine-2,4-dione is a compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-indol-3-yl)-5-methylimidazolidine-2,4-dione typically involves the reaction of indole derivatives with appropriate reagents to form the imidazolidine-2,4-dione ring. One common method involves the use of phenylhydrazine hydrochloride and cyclohexanone under acidic conditions to form the indole ring, followed by further reactions to introduce the imidazolidine-2,4-dione moiety .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(1H-indol-3-yl)-5-methylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic substitution on the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophilic reagents such as halogens or nitro groups under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-(1H-indol-3-yl)-5-methylimidazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(1H-indol-3-yl)-5-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity. The imidazolidine-2,4-dione moiety may enhance the compound’s stability and bioavailability, contributing to its overall biological effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure but different biological activities.
5-(1H-indol-3-yl)methylene-thiazolidine-2,4-dione: Another indole derivative with a thiazolidine-2,4-dione moiety, used for its antimicrobial properties.
Uniqueness
5-(1H-indol-3-yl)-5-methylimidazolidine-2,4-dione is unique due to its specific combination of the indole ring and imidazolidine-2,4-dione moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H11N3O2 |
---|---|
Molecular Weight |
229.23 g/mol |
IUPAC Name |
5-(1H-indol-3-yl)-5-methylimidazolidine-2,4-dione |
InChI |
InChI=1S/C12H11N3O2/c1-12(10(16)14-11(17)15-12)8-6-13-9-5-3-2-4-7(8)9/h2-6,13H,1H3,(H2,14,15,16,17) |
InChI Key |
AAZDRKBTABZDQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)NC(=O)N1)C2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
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